N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Description
N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide is a complex organic compound that features a combination of indole, piperidine, and carbohydrazide moieties
Properties
IUPAC Name |
N-[(E)-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O3S/c1-2-34(32,33)30-12-6-7-17(15-30)24(31)28-27-13-18-14-29(23-11-4-3-8-19(18)23)16-20-21(25)9-5-10-22(20)26/h3-5,8-11,13-14,17H,2,6-7,12,15-16H2,1H3,(H,28,31)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOCYNAENMWLAV-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and carbohydrazide groups. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Carbohydrazide Group: This step involves the reaction of the piperidine derivative with ethylsulfonyl hydrazide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium or platinum catalysts may be used in certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-((E)-{4-[(2-CHLORO-4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- N’-[(E)-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N’-{(E)-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(ethylsulfonyl)piperidine-3-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
